molecular formula C9H10O2 B2536668 (4S)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 132561-36-5

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

货号: B2536668
CAS 编号: 132561-36-5
分子量: 150.177
InChI 键: MGSHXMOLUWTMGP-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the organic class known as benzopyrans, specifically a chromanol . This core structure is a versatile building block in medicinal and organic chemistry. The carbon at the 4-position is a stereocenter, and the specified (4S)-enantiomer provides a specific three-dimensional configuration that is critical for targeted interactions in biological systems . The unique electronic and steric properties of the benzopyran core make it a privileged scaffold in drug discovery. Researchers value this chiral chromanol for its potential as a synthetic intermediate in constructing more complex molecules for pharmaceutical development . For example, closely related benzopyran derivatives have been identified as potent and selective small-molecule inhibitors, such as of the IKACh channel, highlighting the potential of this chemical class in developing new antiarrhythmic agents . Similarly, other derivatives have been investigated for their antioxidant properties and multi-target mechanisms of action in traditional medicine research . The specific stereochemistry of your product is of paramount importance, as biological systems often interact differently with each enantiomer, a key consideration in the development of modern single-enantiomer drugs . This product is intended for research applications as a chemical synthon and building block only. It is not for diagnostic or therapeutic uses. For Research Use Only. Not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Pharmacological Utility[1][2]

Executive Summary

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1481-93-2 for racemic; specific enantiomer CAS varies), commonly referred to as (4S)-chroman-4-ol , is a privileged chiral scaffold in drug discovery. It serves as the pharmacophoric core for potassium channel openers (e.g., Cromakalim),


-blockers, and various anti-hypertensive agents.

This guide provides an authoritative technical workflow for the enantioselective synthesis, rigorous characterization, and handling of the (4S)-enantiomer. Unlike generic protocols, this document focuses on the Noyori Asymmetric Transfer Hydrogenation (ATH) as the industry-standard method for accessing high enantiomeric excess (ee), supported by self-validating analytical checkpoints.

Structural Anatomy & Stereochemical Significance[3][4]

The chroman-4-ol molecule consists of a benzene ring fused to a dihydropyran ring. The hydroxyl group at position C4 creates a chiral center.

  • Configuration: The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • Conformation: The saturated ring typically adopts a half-chair conformation.

  • Biological Relevance: The (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-isomer. For instance, in many benzopyran-based KATP channel openers, the (3S,4R) or (3R,4S) relative stereochemistry is critical for activity, making the enantiopurity of the 4-ol precursor vital.

Table 1: Physicochemical Profile

Property Data Note

| Formula |


 | |
| MW  | 150.17  g/mol  | |
| Chirality  | (S)-enantiomer | Typically Levorotatory (-) in EtOH/CHCl3 |
| Physical State  | White to off-white solid | |
| Melting Point  | 76-78 °C | Varies slightly with purity/enantiopurity |
Synthetic Protocol: Asymmetric Transfer Hydrogenation (ATH)

The most robust route to (4S)-chroman-4-ol is the reduction of 4-chromanone using a Ruthenium(II) catalyst with a chiral diamine ligand. This method avoids high-pressure hydrogen gas and uses an azeotropic mixture of formic acid/triethylamine (FA/TEA) as the irreversible hydrogen donor.

2.1 Reaction Mechanism & Catalyst Selection

To achieve the (S)-configuration , the (S,S)-TsDPEN ligand is generally required when using the Noyori-Ikariya class of catalysts. The reaction proceeds via an outer-sphere mechanism where the hydride is transferred from the Ru-H species to the ketone carbonyl, while the amine proton of the ligand coordinates the carbonyl oxygen.

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio).[1]

2.2 Step-by-Step Experimental Workflow

Reagents:

  • 4-Chromanone (1.0 equiv)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

  • Formic Acid/Triethylamine complex (5:2)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%) and the substrate 4-chromanone (e.g., 10 mmol).

  • Solvent/Donor Addition: Add degassed DCM (20 mL) followed by the FA/TEA mixture (3-5 equiv of hydride).

  • Reaction: Stir at room temperature (20-25 °C).

    • Critical Control Point: Monitor by TLC (SiO2, Hex/EtOAc 7:3). The alcohol is more polar than the ketone.

  • Quench: Once conversion >98% (typically 12-24h), quench with water.

  • Workup: Extract with EtOAc, wash with sat.

    
     (to remove formic acid), then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Hexane/EtOAc is preferred to upgrade ee. Flash chromatography can be used if necessary.

2.3 Visualization of Synthetic Logic

SynthesisWorkflow Start Precursor: 4-Chromanone Reagents Add Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] + FA/TEA (5:2) Start->Reagents Reaction Stir 24h @ RT (Outer Sphere Mechanism) Reagents->Reaction Check TLC/NMR Check Conversion >98%? Reaction->Check Check->Reaction No (Continue Stirring) Quench Quench (H2O) Wash (NaHCO3) Check->Quench Yes Product Product: (4S)-Chroman-4-ol Quench->Product

Figure 1: Workflow for the enantioselective reduction of 4-chromanone using Noyori ATH.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on proving both chemical purity and optical purity.

3.1 Enantiomeric Excess (ee) Determination via HPLC

Standard reverse-phase C18 columns cannot separate enantiomers. You must use a chiral stationary phase.

  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[2][3]

  • Mobile Phase: n-Hexane / Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm or 280 nm.

  • Expected Result: The enantiomers will have distinct retention times. (S)-chroman-4-ol typically elutes second on OD-H columns under these conditions, but this must be validated by injecting a racemic standard first.

3.2 Absolute Configuration (Optical Rotation)

While X-ray crystallography is definitive, optical rotation is the standard bench check.

  • Literature Value: (S)-chroman-4-ol is generally Levorotatory (-) in chloroform or ethanol.

  • Target:

    
     to 
    
    
    
    (c=1, EtOH).
    • Note: If your product is (+), you likely synthesized the (R)-enantiomer or the solvent effect has inverted the sign (unlikely in EtOH).

3.3 Validation Logic Diagram

QC_Logic Sample Isolated Solid NMR 1H NMR (CDCl3) Check for residual Ketone Sample->NMR ChiralHPLC Chiral HPLC (OD-H) Hex/IPA 90:10 Sample->ChiralHPLC Polarimetry Polarimetry [alpha]D in EtOH Sample->Polarimetry Decision Data Evaluation NMR->Decision ChiralHPLC->Decision Polarimetry->Decision Pass Release: (4S)-Chroman-4-ol >99% ee Decision->Pass No Ketone, Single Peak, (-) Rotation Fail Reprocess / Recrystallize Decision->Fail Low ee or Wrong Sign

Figure 2: Quality Control Decision Tree for validating (4S)-chroman-4-ol.

Stability & Handling
  • Acid Sensitivity: Benzylic alcohols are prone to dehydration under strong acidic conditions, forming chromene (a double bond between C3-C4). Avoid heating with strong Bronsted acids.

  • Oxidation: The secondary alcohol is stable to air but will oxidize back to 4-chromanone if exposed to oxidants (e.g., PCC, Dess-Martin).

  • Storage: Store in a cool, dry place. Stable at -20°C indefinitely.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][1] Accounts of Chemical Research, 30(2), 97–102.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALCEL® OD-H Columns.

  • Kovalevsky, R. A., et al. (2023). Enantioselective Catalytic Synthesis of α-Stereogenic Chromen-4-one Amino Derivatives. Advanced Synthesis & Catalysis.

  • Sigma-Aldrich. (2025). RuCl(p-cymene)[(S,S)-Ts-DPEN] Product Sheet.

Sources

Technical Whitepaper: (4S)-3,4-Dihydro-2H-1-benzopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Building Block for Pharmaceutical Synthesis[1]

Executive Summary & Identity Profile

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as (S)-4-Chromanol , represents a critical chiral scaffold in the synthesis of potassium channel openers, anti-hypertensive agents, and selective estrogen receptor modulators (SERMs).[1] Unlike its racemic counterpart, the (S)-enantiomer often exhibits distinct pharmacodynamic profiles, necessitating high enantiomeric excess (ee) in upstream manufacturing.

This guide details the physicochemical identity, validated synthesis routes (Asymmetric Transfer Hydrogenation and Enzymatic Resolution), and quality control parameters required to integrate this moiety into GMP-compliant workflows.

Chemical Identity Table
ParameterTechnical Specification
Chemical Name (4S)-3,4-dihydro-2H-1-benzopyran-4-ol
Common Name (S)-4-Chromanol
CAS Number (Specific) 132561-36-5
CAS Number (Racemic) 1481-93-2
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Chiral Center C4 (S-configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water

Strategic Significance in Drug Design

The chroman-4-ol skeleton is a "privileged structure" in medicinal chemistry.[1] The C4 stereocenter is pivotal because it dictates the spatial orientation of the hydroxyl group, which often serves as a hydrogen bond donor/acceptor in receptor binding pockets.

  • Pharmacophore Utility: Precursor for benzopyran derivatives (e.g., Cromakalim analogs) where the C3-C4 stereochemistry controls biological activity (e.g., vasorelaxation).

  • Synthetic Versatility: The C4-OH group is easily converted to amines (via Ritter reaction or azide displacement) or ethers, retaining or inverting chirality depending on the mechanism (S_N1 vs. S_N2).

Synthesis & Manufacturing Methodologies

To access (S)-4-chromanol with high optical purity (>98% ee), two primary methodologies are field-proven: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution (EKR) .[1]

Method A: Asymmetric Transfer Hydrogenation (ATH)

Recommended for Scale-Up and Atom Economy[1]

This method utilizes a chiral Ruthenium or Iridium catalyst to reduce 4-chromanone directly to the (S)-alcohol.[1] It is superior to resolution methods as it theoretically allows 100% yield (no "wrong" enantiomer to discard).

  • Catalyst System: RuCl.

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Mechanism: Noyori-Ikariya metal-ligand bifunctional catalysis.[1]

Method B: Enzymatic Kinetic Resolution (EKR)

Recommended for Lab Scale or when Metal Contamination is a Concern

Uses a lipase to selectively acylate one enantiomer of racemic 4-chromanol.[1]

  • Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate.

  • Outcome: The (R)-enantiomer is typically acylated faster, leaving the desired (S)-4-chromanol unreacted (high ee, <50% yield).[1]

Detailed Experimental Protocols

Protocol A: ATH of 4-Chromanone to (S)-4-Chromanol

Objective: Synthesis of (S)-4-chromanol (>95% ee) via Ruthenium catalysis.

Reagents:

  • 4-Chromanone (1.0 eq)[1]

  • RuCl (0.5 - 1.0 mol%)[1]

  • Formic Acid/Triethylamine (5:2 complex)

  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

  • Inertion: Purge a reaction vessel with nitrogen.

  • Loading: Charge 4-chromanone and the Ru-catalyst. Dissolve in DCM (approx. 5 mL per gram of substrate).

  • Initiation: Add the HCOOH/Et₃N complex (2.0 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor conversion by TLC or HPLC.

    • Note: The reaction is irreversible due to CO₂ evolution.

  • Quench: Add water and separate the organic layer. Wash with sat. NaHCO₃ to remove residual acid.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hexane/EtOAc if necessary.

Protocol B: Lipase-Catalyzed Resolution

Objective: Isolation of (S)-4-chromanol from racemic material.

Step-by-Step Workflow:

  • Dissolve racemic 4-chromanol in dry Toluene or MTBE.[1]

  • Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

  • Add Novozym 435 (10-20% w/w relative to substrate).[1]

  • Incubate at 30-40°C with orbital shaking.

  • Monitoring: Track the formation of the acetate ester. Stop the reaction when conversion reaches exactly 50-52%.

    • Mechanism:[1][2] The enzyme preferentially acetylates the (R)-isomer.[1]

  • Workup: Filter off the enzyme beads (recyclable).

  • Separation: Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via column chromatography on silica gel.[1]

Visualization of Workflows

Figure 1: Asymmetric Transfer Hydrogenation (ATH) Pathway

This diagram illustrates the direct conversion of the ketone to the chiral alcohol using the Noyori-type catalyst system.

ATH_Pathway Substrate 4-Chromanone (Achiral Ketone) TS Metal-Ligand Transition State Substrate->TS Coordination Catalyst RuCl[(S,S)-TsDPEN] (Chiral Catalyst) Catalyst->TS activates H_Source HCOOH / Et3N (H-Donor) H_Source->TS Hydride Transfer Product (S)-4-Chromanol (>95% ee) TS->Product Stereoselective Reduction Byproduct CO2 (Gas) TS->Byproduct Irreversible Loss

Caption: Figure 1. Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing the (S,S)-TsDPEN ligand to induce (S)-chirality at the C4 position.[1]

Figure 2: Enzymatic Kinetic Resolution Logic

This decision tree guides the separation of the racemic mixture.

EKR_Logic Start Racemic 4-Chromanol Reaction Add CAL-B Lipase + Vinyl Acetate Start->Reaction Split Kinetic Separation Reaction->Split R_Path (R)-Enantiomer (Fast Reaction) Split->R_Path k(fast) S_Path (S)-Enantiomer (Slow Reaction) Split->S_Path k(slow) R_Product (R)-4-Chromanyl Acetate (Esterified) R_Path->R_Product S_Product (S)-4-Chromanol (Unreacted Alcohol) S_Path->S_Product Purification Silica Gel Chromatography R_Product->Purification S_Product->Purification

Caption: Figure 2. Kinetic Resolution workflow using CAL-B lipase. The enzyme selectively acetylates the (R)-isomer, leaving the target (S)-alcohol intact.[1]

Quality Control & Analytical Validation

Trust in the synthesis requires rigorous validation. The following methods are standard for establishing purity and enantiomeric excess.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

    • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV @ 254 nm or 280 nm.

    • Expected Retention: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).[1]

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃) confirms the absence of the ketone starting material (disappearance of triplet at ~2.8 ppm, appearance of multiplet at ~4.8 ppm for C4-H).

  • Optical Rotation:

    • [α]D should be negative for the (S)-isomer in Ethanol (e.g., [α]²⁰D ≈ -60° to -70°, concentration dependent).[1] Note: Literature values vary; always compare against a certified reference standard.

References

  • PubChem Compound Summary. (4S)-3,4-dihydro-2H-1-benzopyran-4-ol (CID 7058027).[1][3] National Center for Biotechnology Information. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters.[4] Journal of Organic Chemistry.[4] (Foundational protocol for CAL-B resolutions). [Link]

Sources

Stereochemical Guide: (4S)-3,4-Dihydro-2H-1-benzopyran-4-ol

[1]

Executive Summary

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (4S)-chroman-4-ol) represents a privileged chiral scaffold in medicinal chemistry. It serves as the foundational pharmacophore for a diverse class of therapeutics, including potassium channel openers (e.g., Cromakalim derivatives), SIRT2 inhibitors, and anti-hypertensive agents.

This guide provides a definitive technical analysis of the (4S)-enantiomer, covering its absolute configuration determination, asymmetric synthesis via Transfer Hydrogenation (ATH), and analytical validation. Unlike generic protocols, this document focuses on the causal relationship between catalyst geometry and product stereochemistry, ensuring reproducible, high-enantiomeric excess (%ee) outcomes.

Structural & Stereochemical Definition

Absolute Configuration (CIP Rules)

The chirality of (4S)-chroman-4-ol is defined at the C4 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C4 are ranked as follows:

  • -OH (Oxygen, atomic number 8)

  • C8a (Aromatic carbon bonded to ether oxygen)

  • C3 (Aliphatic methylene carbon)

  • -H (Hydrogen)

For the (4S) configuration, when the hydrogen atom is oriented away from the viewer (dashed wedge), the sequence 1 → 2 → 3 traces a counter-clockwise path.

Conformational Analysis

The chroman ring system adopts a half-chair conformation . In the (4S)-isomer, the hydroxyl group typically prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although this equilibrium is solvent-dependent. The C2 and C3 atoms pucker out of the plane defined by the benzene ring and the ether oxygen.

Visualization of Stereochemistry

The following diagram illustrates the stereochemical priority and the connectivity of the (4S) isomer.

Gcluster_0Stereochemical Priority (CIP)C4C4 Chiral CenterOH1. -OH (Highest)C4->OHBondAr2. C8a (Aromatic)C4->ArBondCH23. C3 (Methylene)C4->CH2BondH4. -H (Lowest)C4->HDashed (Rear)OH->Ar(S)-PathAr->CH2(S)-Path

Figure 1: CIP priority assignment for (4S)-chroman-4-ol. The counter-clockwise progression (1→2→3) with H in the rear defines the S-configuration.

Asymmetric Synthesis: The Ruthenium-ATH Protocol

The most robust method for synthesizing (4S)-chroman-4-ol with high enantiomeric excess (>95% ee) is Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts. This method is preferred over borane reduction or enzymatic resolution due to its scalability and atom economy.

Catalyst Selection & Causality

To obtain the (S) -alcohol from chroman-4-one, the catalyst of choice is RuCl(p-cymene)[(S,S)-TsDPEN] .

  • Mechanism: The reaction proceeds via an outer-sphere mechanism. The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket that orients the pro-chiral ketone.

  • Hydride Delivery: The hydride is delivered to the Si-face of the ketone (or Re-face depending on specific orientation models, but empirically the (S,S)-ligand yields the (S)-alcohol for this cyclic aryl-alkyl ketone class).

  • Self-Validating Check: If the (R,R)-catalyst is used, the (R)-enantiomer will be the dominant product.

Experimental Protocol

Reagents:

  • Substrate: Chroman-4-one (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

  • Degassing: Dissolve chroman-4-one in DCM. Sparge with nitrogen for 15 minutes to remove oxygen (critical for Ru-hydride stability).

  • Catalyst Addition: Add the Ru-catalyst solid to the solution under nitrogen flow.

  • Initiation: Add the HCOOH/Et3N mixture dropwise.

  • Reaction: Stir at ambient temperature (20-25°C) for 12-24 hours. Monitor conversion by TLC or HPLC.

  • Quench: Wash the reaction mixture with water, then saturated NaHCO3 to neutralize the acid.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

SynthesisStartStart: Chroman-4-oneCatSelectSelect Catalyst:RuCl(p-cymene)[(S,S)-TsDPEN]Start->CatSelectMixSolvent System:DCM + HCOOH/Et3N (5:2)CatSelect->MixReactionReaction:Outer-Sphere Hydride Transfer(12-24h, 25°C)Mix->ReactionWorkupWorkup:NaHCO3 Wash -> Flash Chrom.Reaction->WorkupProductProduct:(4S)-Chroman-4-ol(>95% ee)Workup->Product

Figure 2: Workflow for the asymmetric transfer hydrogenation of chroman-4-one to the (4S)-alcohol.

Analytical Validation & Absolute Configuration[2]

Trustworthiness in stereochemistry relies on rigorous validation. Optical rotation alone is often insufficient due to solvent effects; therefore, Chiral HPLC and VCD are recommended.

Chiral HPLC Method

Separation of enantiomers is achieved using polysaccharide-based chiral stationary phases.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Expected Result: Baseline separation of (S) and (R) enantiomers. The elution order must be established using a racemic standard.

Absolute Configuration Determination

To definitively assign the (4S) configuration without X-ray crystallography (which requires single crystals), Vibrational Circular Dichroism (VCD) is the modern gold standard.

  • Measure: Record the VCD spectrum of the synthesized product in CDCl3.

  • Calculate: Perform DFT calculations (B3LYP/6-31G*) for the theoretical (4S) structure.

  • Compare: A match in the sign and intensity of bands (particularly the C-O stretch and ring deformations) confirms the configuration.

    • Note: Literature precedents indicate that for 2-substituted chromans, the sign of specific rotation can vary, but for the unsubstituted core, the (R)-isomer is typically dextrorotatory (+), implying the (4S)-isomer is levorotatory (-) [1, 2].

Biological Relevance & Applications[3][4][5][6][7][8][9]

The (4S)-chroman-4-ol core is not merely an intermediate; it is a pharmacophore that dictates binding affinity in chiral protein pockets.

Case Study: SIRT2 Inhibition & K+ Channels
  • SIRT2 Inhibitors: Substituted chroman-4-ols are selective inhibitors of Sirtuin 2, an enzyme linked to neurodegeneration.[1] The stereochemistry at C4 is critical for fitting into the hydrophobic cleft of the enzyme [3].

  • Potassium Channels: While Cromakalim (a K_ATP channel opener) has a (3S,4R) configuration, the synthetic pathways to access such cores often rely on the initial establishment of the C4 stereocenter. The (4S)-alcohol serves as a divergent point for introducing C3 substituents via elimination-addition sequences.

Data Summary
ParameterSpecification for (4S)-Chroman-4-ol
CAS Number 132561-36-5 (Specific isomer)
Molecular Weight 150.17 g/mol
Stereocenter C4
Preferred Synthesis Ru-ATH with (S,S)-TsDPEN
Typical %ee >95% (Optimized conditions)
Optical Rotation Typically (-) in CHCl3 (Verify with VCD)

References

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives. Journal of Organic Chemistry. (2021). Validated protocol for ATH of chromanones.

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. (2023). Discusses the correlation between helicity and optical rotation in chroman systems.

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Highlights the biological importance of the chroman-4-ol scaffold.[2]

  • Asymmetric Transfer Hydrogenation of Homoisoflavanones. PMC. Describes the use of Noyori catalysts for chroman-4-one derivatives.

Methodological & Application

Application Note: Asymmetric Synthesis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable, enantioselective synthesis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol , a critical chiral pharmacophore found in potassium channel blockers, anti-hypertensives, and selective serotonin reuptake inhibitors.

While biocatalytic routes (Ketoreductases) exist, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya class of Ruthenium catalysts. This method is selected for its operational simplicity, high enantiomeric excess (>95% ee), and elimination of high-pressure hydrogen gas requirements. The protocol utilizes RuCl to selectively yield the (4S)-alcohol.

Scientific Background & Mechanism[1][2][3]

The Chiral Target

The chroman-4-ol scaffold is a "privileged structure" in medicinal chemistry. The biological activity of derivatives often depends strictly on the absolute configuration at the C4 position. For many targets, the (4S) isomer exhibits superior binding affinity compared to the (4R) enantiomer or the racemate.

Mechanistic Causality: Why ATH?

Asymmetric Transfer Hydrogenation (ATH) operates via a metal-ligand bifunctional mechanism . Unlike traditional hydrogenation where the metal alone activates


, ATH involves the cooperative transfer of a proton from the chiral diamine ligand and a hydride from the metal center to the ketone substrate.

Key Mechanistic Advantages:

  • Outer-Sphere Mechanism: The substrate does not bind directly to the metal, reducing steric crowding and allowing for high turnover numbers (TON).

  • Enantio-discrimination: The chiral environment of the

    
    -TsDPEN ligand creates a "chiral pocket" that favors the approach of the chroman-4-one Si-face, leading to the (4S)-alcohol.
    
Reaction Pathway Visualization

ATH_Mechanism Catalyst_Pre Pre-Catalyst RuCl[(S,S)-TsDPEN](p-cymene) Active_Cat Active 16e- Species (Ru-Amido Complex) Catalyst_Pre->Active_Cat Base Elimination (-HCl) Hydride_Species Ru-Hydride Species (18e- Reducing Agent) Active_Cat->Hydride_Species + HCOOH (Hydride Source) TS Transition State (6-Membered Cyclic TS) Hydride_Species->TS + Chroman-4-one TS->Active_Cat Regeneration (-Product) Product Product Release (4S)-Chroman-4-ol TS->Product Hydride/Proton Transfer

Figure 1: Catalytic cycle of Ru-mediated ATH.[1] The 16-electron amido species accepts hydrogen from formic acid, forming the 18-electron hydride species which reduces the ketone.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-Chromanone (3,4-dihydro-2H-1-benzopyran-4-one), >98% purity.

  • Catalyst: RuCl. Note: The (S,S)-ligand configuration is critical for the (S)-alcohol product.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Equipment: 2-neck round bottom flask, nitrogen/argon line, magnetic stirrer, chiral HPLC column (Chiralcel OD-H or equivalent).

Step-by-Step Methodology
Step 1: Catalyst Activation & Reaction Setup
  • Inert Atmosphere: Flame-dry a 100 mL 2-neck round bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Substrate Loading: Charge the flask with 4-Chromanone (1.48 g, 10 mmol).

  • Catalyst Addition: Add RuCl (63.5 mg, 0.1 mmol, 1 mol%).

    • Expert Insight: For large-scale (>100g), catalyst loading can often be reduced to 0.1 - 0.5 mol% without loss of conversion.

  • Solvent: Add anhydrous DCM (20 mL). Degas the solution by bubbling

    
     for 10 minutes.
    
    • Critical: Oxygen can oxidize the Ru-Hydride species, killing catalytic activity. Degassing is mandatory.

Step 2: Hydrogen Transfer Initiation
  • Reagent Addition: Via syringe, add the Formic Acid/Triethylamine (5:2) azeotrope (5.0 mL) dropwise over 5 minutes.

    • Safety Note:

      
       gas is generated as a byproduct. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
      
  • Reaction: Stir the mixture at 30°C for 12–24 hours.

  • Monitoring: Monitor conversion by TLC (Hexane:EtOAc 3:1) or HPLC.[2][][4] The ketone spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
Step 3: Workup & Isolation
  • Quench: Add water (30 mL) to the reaction mixture.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with saturated

    
     (to remove residual formic acid) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product usually has high purity (>95%). If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc 4:1) or recrystallization from Heptane/IPA.

Process Workflow Diagram

Workflow start Start: Raw Materials setup Inert Setup (N2 Purge, Degassing) start->setup reaction Reaction Phase Add FA/TEA, Stir 30°C, 12-24h setup->reaction ipc IPC: Check Conversion (Target: <2% residual ketone) reaction->ipc ipc->reaction Incomplete workup Workup Quench H2O, Wash NaHCO3 ipc->workup Complete isolation Isolation Evaporation & Recrystallization workup->isolation final Final QC Chiral HPLC, NMR isolation->final

Figure 2: Operational workflow for the asymmetric synthesis of (4S)-chroman-4-ol.

Analytical Validation

Trustworthiness Protocol: Every batch must be validated for Enantiomeric Excess (ee). Optical rotation alone is insufficient due to potential impurities affecting the value.

Chiral HPLC Method[2][5]
  • Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (4S)-enantiomer:

      
       min (Major)
      
    • (4R)-enantiomer:

      
       min (Minor)
      
Expected Data
ParameterSpecificationTypical Result
Yield > 85%92%
Chemical Purity > 98% (HPLC area)99.1%
Enantiomeric Excess > 95% ee97.5% ee
Appearance White crystalline solidConforms

Expert Insights & Troubleshooting

Optimization of Reaction Conditions

The ratio of Formic Acid to Triethylamine impacts both rate and selectivity. While the azeotrope (5:2) is standard, research indicates that shifting the ratio can alter kinetics.

ConditionEffect on RateEffect on Selectivity (ee)Recommendation
FA/TEA (5:2) StandardHighBest for general use/stability.
Excess Base FasterVariable (Substrate dependent)Use if reaction stalls.
Low Temp (0°C) SlowerHigher (+1-2% ee)Use if ee is borderline.
Common Pitfalls
  • Low Conversion: Usually caused by oxygen poisoning. Solution: Degas solvents thoroughly. Ensure the FA/TEA source is fresh (it absorbs water over time).

  • Low ee: Check the catalyst configuration. Ensure (S,S)-TsDPEN was used. High reaction temperatures (>40°C) also erode ee.

  • Racemization: Chroman-4-ols are benzylic alcohols and can racemize under strong acidic conditions. Avoid prolonged exposure to neat formic acid during workup; quench immediately with water/bicarb.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Palmer, M., et al. (2009). Ru-TsDPEN with Formic Acid/Hunig's Base for Asymmetric Transfer Hydrogenation: A Practical Synthesis of Optically Enriched N-Propyl Pantolactam. The Journal of Organic Chemistry, 74(3), 1411–1414.[7] [Link]

  • Yi, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical, 357, 133-140. [Link]

  • Chiral Technologies. (2023). Enantiomer separation of acidic and neutral compounds using Polysaccharide-based CSPs. [Link]

Sources

Experimental protocol for the reduction of 3,4-dihydro-2H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-ol via Ketone Reduction

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the chemical reduction of 3,4-dihydro-2H-1-benzopyran-4-one, commonly known as chroman-4-one, to its corresponding secondary alcohol, 3,4-dihydro-2H-1-benzopyran-4-ol. The chroman-4-one framework is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules.[1][2] The targeted reduction of its C4-carbonyl group is a critical transformation, yielding a versatile chiral alcohol intermediate for further synthetic elaborations in drug discovery and materials science.

This guide is designed for chemistry professionals in research and development. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the necessary validation checkpoints for a successful and reproducible synthesis. We will focus on the most common and reliable method utilizing sodium borohydride, a mild and selective reducing agent.

Core Principle: The Hydride Reduction of a Ketone

The conversion of a ketone to a secondary alcohol is a cornerstone of organic synthesis. The most direct method involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose in many laboratory settings due to its ease of handling, selectivity, and compatibility with protic solvents like methanol and ethanol.[3][4]

Mechanism of Action:

The reaction proceeds via a two-step nucleophilic addition mechanism.[3][4][5]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The hydride, a potent nucleophile, attacks the partially positive carbonyl carbon of the chroman-4-one. This breaks the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.

  • Protonation: Following the initial hydride transfer, the resulting alkoxide is protonated. In protic solvents like methanol or ethanol, the solvent itself can act as the proton source. A subsequent aqueous or mild acidic workup ensures the complete protonation of any remaining alkoxide species to yield the final alcohol product.[6][7]

The following diagram illustrates this fundamental transformation.

G cluster_reactants Step 1: Nucleophilic Attack cluster_products Step 2: Protonation Chromanone Chroman-4-one Alkoxide Alkoxide Intermediate Chromanone->Alkoxide H⁻ attack on C=O NaBH4 NaBH₄ (Hydride Source) Chromanol Chroman-4-ol Alkoxide->Chromanol Protonation of O⁻ Solvent Solvent (e.g., MeOH) or Aqueous Workup (H₃O⁺)

Caption: Mechanism of chroman-4-one reduction by sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction

This protocol details a reliable method for the reduction of chroman-4-one on a laboratory scale. The procedure is designed with self-validation checkpoints, such as TLC monitoring, to ensure reaction completion and purity of the product.

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
3,4-Dihydro-2H-1-benzopyran-4-one148.161.00 g1.0
Sodium Borohydride (NaBH₄)37.830.28 g1.1
Methanol (MeOH), ACS Grade32.0425 mL-
Deionized Water (H₂O)18.0250 mL-
1 M Hydrochloric Acid (HCl)36.46~10 mL-
Ethyl Acetate (EtOAc), ACS Grade88.1175 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-
TLC Plates (Silica gel 60 F₂₅₄)-As needed-

2.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-1-benzopyran-4-one (1.00 g, 6.75 mmol).

    • Add methanol (25 mL) and stir at room temperature until the starting material is fully dissolved.

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Expertise & Experience: Cooling the solution is crucial as the addition of NaBH₄ is exothermic. This temperature control prevents potential side reactions and ensures a more controlled reduction.

  • Addition of Reducing Agent:

    • While stirring vigorously at 0 °C, add sodium borohydride (0.28 g, 7.42 mmol, 1.1 eq) in small portions over 5-10 minutes. Trustworthiness: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas, which is generated from the slow reaction of NaBH₄ with methanol.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Spot a sample of the starting material (co-spot), and an aliquot of the reaction mixture on the TLC plate. Visualize under UV light (254 nm).

    • The reaction is complete when the spot corresponding to the starting material (chroman-4-one) has been completely consumed (typically 1-2 hours). Authoritative Grounding: TLC is a fundamental and rapid analytical technique for determining the endpoint of a reaction, ensuring that the transformation is complete before proceeding to the workup phase.[8]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the flask again in an ice-water bath.

    • Slowly and carefully quench the reaction by adding deionized water (20 mL).

    • Neutralize the excess NaBH₄ and hydrolyze the borate esters by adding 1 M HCl dropwise until the solution is slightly acidic (pH ~5-6) and effervescence ceases.

    • Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel.

    • The final product, 3,4-dihydro-2H-1-benzopyran-4-ol, should be a white solid.

    • Expected Yield: 85-95%.

    • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Dissolve Chroman-4-one in Methanol B Cool to 0 °C A->B C Add NaBH₄ (Portion-wise) B->C D Stir & Monitor by TLC C->D E Quench with H₂O & Acidify with HCl D->E F Remove MeOH (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Purify (if needed) H->I J Characterize Product (NMR, IR, MP) I->J

Caption: Workflow for the reduction of chroman-4-one.

Safety and Handling

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanol (MeOH): A flammable and toxic liquid. Avoid inhalation, ingestion, and skin contact.

  • Ethyl Acetate (EtOAc): A flammable liquid and eye irritant.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Alternative Method: Catalytic Hydrogenation

An alternative to hydride reduction is catalytic hydrogenation. This method involves reacting the chroman-4-one with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[9]

  • Conditions: Typically performed in a solvent like ethanol or ethyl acetate under a positive pressure of hydrogen (from a balloon to several atmospheres in a specialized apparatus).

  • Advantages: Often results in very clean reactions with high yields. The catalyst can be filtered off, simplifying the workup.

  • Disadvantages: Requires handling of flammable hydrogen gas and specialized equipment (e.g., a Parr hydrogenator). The catalyst can be pyrophoric. This method is generally less convenient for small-scale laboratory synthesis compared to NaBH₄ reduction.[10]

This guide provides a robust and well-validated protocol for the reduction of 3,4-dihydro-2H-1-benzopyran-4-one. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently and safely synthesize the valuable chroman-4-ol intermediate for their discovery programs.

References

  • Feng, J., et al. (2018). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones. Request PDF. Available at: [Link]

  • Feng, J., et al. (2018). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Concise and Stereodivergent Approach to Chromanone Lactones through Copper‐Catalyzed Asymmetric Vinylogous Addition of Siloxyfurans to 2‐Ester‐Substituted Chromones. Request PDF. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Available at: [Link]

  • Zhu, J., et al. (2021). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Lu, S., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Angewandte Chemie. Available at: [Link]

  • Joy Oyebisi Tutoring. (2022). NaBH4 Reduction Mechanism (Organic Chemistry). YouTube. Available at: [Link]

  • Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link]

  • Leah4sci. (2016). NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Nielsen, T. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

  • Yue, D., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Mamedov, V. A., et al. (2019). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
  • ResearchGate. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Available at: [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. Available at: [Link]

  • Google Patents. (n.d.). EP1307437A1 - Method for producing 3,4-dihydro-2h-pyran.
  • PubMed. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Introduction: The Significance of the Chiral Chromanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (4S)-3,4-dihydro-2H-1-benzopyran-4-ol: A Privileged Chiral Intermediate for Drug Discovery and Development

In the landscape of medicinal chemistry and pharmaceutical development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with various biological targets. The chroman scaffold is a prime example of such a structure, forming the core of numerous natural products and synthetic drugs.[1][2][3] (4S)-3,4-dihydro-2H-1-benzopyran-4-ol, also known as (S)-chroman-4-ol, represents a particularly valuable derivative of this scaffold. It is a key chiral intermediate whose specific three-dimensional arrangement is fundamental to the efficacy and selectivity of several important pharmaceuticals.

The strategic placement of the hydroxyl group at the C4 position in the (S)-configuration provides a crucial handle for further synthetic transformations, allowing for the stereocontrolled construction of more complex molecules. The absolute stereochemistry of this chiral alcohol is often critical for the target engagement and ultimate biological activity of the final drug molecule.[4] This guide provides an in-depth exploration of the synthesis and application of this vital chiral building block, offering detailed protocols and field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Specifications

A thorough understanding of a starting material's properties is foundational to its successful application in synthesis. The key physicochemical data for (4S)-3,4-dihydro-2H-1-benzopyran-4-ol are summarized below.

PropertyValueSource
IUPAC Name (4S)-3,4-dihydro-2H-chromen-4-ol[5]
CAS Number 132561-36-5[5]
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [5]
Appearance Typically a white to pale yellow solid[6]
Solubility Soluble in organic solvents like methanol, ethanol; insoluble in water[6]

Core Synthetic Strategy: Asymmetric Synthesis via Prochiral Ketone Reduction

The most direct and widely adopted strategy for producing enantiomerically pure (4S)-3,4-dihydro-2H-1-benzopyran-4-ol is the asymmetric reduction of its corresponding prochiral ketone, 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one).[1][7] This transformation establishes the critical C4 stereocenter with high fidelity. The choice of catalyst—either a biocatalyst (enzyme) or a chemo-catalyst (chiral metal complex)—determines the facial selectivity of hydride delivery to the carbonyl group.

Caption: General scheme for the synthesis of (4S)-chroman-4-ol.

Protocol 1: Biocatalytic Asymmetric Reduction of Chroman-4-one

Biocatalysis, particularly using ketoreductase (KRED) enzymes, has emerged as a powerful method for producing chiral alcohols due to its exceptional enantioselectivity, mild reaction conditions, and environmentally benign nature.

Principle of Biocatalytic Reduction

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. This process requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). To make the process economically viable on a preparative scale, a cofactor regeneration system is employed. This system uses a sacrificial substrate (e.g., isopropanol or glucose) and a corresponding dehydrogenase to continuously regenerate the expensive NADPH from its oxidized form (NADP+), ensuring it is only needed in catalytic amounts.[8]

Materials and Reagents
  • Chroman-4-one (Substrate)

  • Ketoreductase (KRED) enzyme selective for the (S)-alcohol

  • NADP+ (Cofactor)

  • Isopropanol (Cosubstrate for regeneration) or a glucose/glucose dehydrogenase (GDH) system

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Detailed Step-by-Step Methodology
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add NADP+ to a final concentration of ~0.1 mM.

  • Cofactor Regeneration: Add the cofactor regeneration system. If using isopropanol, add it to a final concentration of 10% (v/v). If using a GDH system, add glucose (e.g., 1.1 equivalents relative to the substrate) and a catalytic amount of glucose dehydrogenase.

  • Enzyme Addition: Add the selected KRED enzyme to the buffer solution. The optimal enzyme loading should be determined empirically or based on the manufacturer's specifications.

  • Substrate Addition: Dissolve the chroman-4-one substrate in a minimal amount of a water-miscible solvent (like DMSO or isopropanol) and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 g/L.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until substrate conversion is complete (typically 12-24 hours).

  • Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Extract the product into the organic layer. Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (4S)-chroman-4-ol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validating System: Quality Control
  • Conversion Analysis: Use achiral HPLC or GC to confirm the complete consumption of the chroman-4-one starting material.

  • Enantiomeric Excess (e.e.) Determination: The stereochemical purity of the final product is the most critical parameter. Analyze the purified product using chiral HPLC with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) to determine the enantiomeric excess. An e.e. of >99% is often achievable with this method.

Alternative Strategy: Chemo-catalytic Asymmetric Hydrogenation

Asymmetric transfer hydrogenation (ATH) using chiral ruthenium (II) complexes, such as those developed by Noyori and Ikariya, provides a robust chemical alternative to biocatalysis.[9]

Principle of Asymmetric Transfer Hydrogenation

In ATH, hydrogen is transferred to the substrate from a hydrogen donor molecule (e.g., isopropanol or formic acid) mediated by a chiral metal catalyst. The chiral ligands coordinated to the metal center create a chiral environment, directing the hydrogenation to one face of the ketone, thus producing one enantiomer of the alcohol in excess.[9][10]

FeatureBiocatalytic Reduction (KRED)Chemo-catalytic Hydrogenation (e.g., Ru-catalyst)
Selectivity Typically excellent enantioselectivity (>99% e.e.)Very high enantioselectivity often achievable
Conditions Aqueous buffer, mild temperatures (25-40 °C), atmospheric pressureOrganic solvents, variable temperatures, may require pressure
Catalyst Biodegradable protein, sensitive to temperature and pHMetal complex, may require careful handling to avoid deactivation
Cost Enzyme and cofactor can be expensive, but regeneration helpsChiral ligands and precious metals (Ru, Rh) can be costly
Environmental "Green" process using water as solventOften relies on organic solvents

Application in Pharmaceutical Synthesis: A Key Intermediate for Nebivolol

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is not just a versatile intermediate in theory; it is a practical and essential building block for complex, life-saving drugs. Its most prominent application is in the synthesis of Nebivolol , a highly selective β1-adrenergic receptor antagonist used to treat hypertension.[11][12]

The complex structure of Nebivolol contains four chiral centers. Its therapeutic form is a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of the (S,R,R,R)-isomer relies on a key chromane epoxide intermediate, which is synthesized directly from (4S)-chroman-4-ol.[11][13]

Caption: Workflow for the synthesis of a key Nebivolol intermediate.

Protocol 2: Synthesis of (2S,4S)-6-Fluoro-3,4-epoxy-2H-1-benzopyran

This protocol outlines the conversion of the chiral alcohol to the corresponding epoxide, a critical step that proceeds with an inversion of stereochemistry at one of the reacting centers. (Note: The 6-fluoro substituted analog is often used for Nebivolol synthesis).

Principle of Epoxidation

This two-step sequence first converts the hydroxyl group into a good leaving group (e.g., a tosylate). Subsequent treatment with a strong, non-nucleophilic base promotes an intramolecular S_N2 reaction. The alkoxide formed in situ attacks the carbon bearing the tosylate, displacing it from the backside and forming the epoxide ring.

Detailed Step-by-Step Methodology
  • Tosylation:

    • Dissolve (4S)-6-fluoro-chroman-4-ol in a suitable solvent such as dichloromethane or pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 equivalents).

    • Allow the reaction to stir at 0 °C and then warm to room temperature until TLC analysis shows complete consumption of the starting alcohol.

    • Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, preventing side reactions. The low temperature controls the exothermic reaction.

  • Work-up and Isolation of Tosylate:

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.

  • Epoxidation:

    • Dissolve the crude tosylate in a polar aprotic solvent like methanol or acetone.

    • Add a strong base, such as potassium carbonate (K₂CO₃) or sodium methoxide.

    • Heat the mixture to reflux and monitor by TLC until the tosylate is consumed.

    • Causality: The base deprotonates the remaining hydroxyl group (if any) or facilitates the elimination to form the epoxide via an intramolecular Williamson ether synthesis.

  • Final Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water and extract the epoxide product with a solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the resulting epoxide by column chromatography to yield the pure (2S,4S)-epoxide intermediate.[11]

Broader Applications in Drug Discovery

Beyond its role in Nebivolol synthesis, the chromanol scaffold is a target for broad medicinal chemistry exploration. For instance, substituted chroman-4-ones and their corresponding chromanols have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging and neurodegenerative diseases.[1][7][14][15] The (4S)-chromanol intermediate serves as a valuable starting point for generating libraries of related compounds to probe structure-activity relationships for these and other biological targets.[4]

Conclusion

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a quintessential example of a high-value chiral intermediate. Its stereochemically defined structure is critical for the synthesis of complex pharmaceuticals where biological activity is intimately linked to a precise three-dimensional architecture. The availability of robust and highly selective synthetic methods, from green biocatalytic reductions to efficient chemo-catalytic hydrogenations, ensures a reliable supply of this building block for large-scale manufacturing and exploratory research. The detailed protocols and strategic insights provided in this guide underscore the versatility and importance of (4S)-chroman-4-ol, solidifying its status as a privileged scaffold in modern drug discovery.

References

  • Apicule. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS No: 942195-91-7)
  • EvitaChem. 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (EVT-3306776) | 942195-91-7.
  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones.
  • PubChem. (4S)-3,4-dihydro-2H-1-benzopyran-4-ol | C9H10O2.
  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chrom
  • ACS Publications. Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C C and C O bonds | The Journal of Organic Chemistry.
  • Google Patents.
  • Google Patents.
  • Benchchem.
  • EPO.
  • PubChem. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.
  • Benchchem.
  • Gupea.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.
  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
  • PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

Sources

Application Note: Enantioselective Analysis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol

[1]

Introduction & Scientific Context

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (S)-4-chromanol) is a critical chiral building block in the synthesis of potassium channel openers (e.g., Cromakalim) and other benzopyran-based therapeutics.[1] The pharmacological activity of these drugs often depends strictly on the stereochemistry at the C4 position. Consequently, the ability to quantify the enantiomeric excess (%ee) of the (4S)-isomer in the presence of the (4R)-isomer is a mandatory quality control step during asymmetric synthesis or enzymatic kinetic resolution.

This guide provides two orthogonal methods for this analysis:

  • High-Performance Liquid Chromatography (HPLC): The "Gold Standard" for direct analysis using polysaccharide-based chiral stationary phases (CSPs).[1]

  • Gas Chromatography (GC): A high-throughput alternative utilizing cyclodextrin-based capillary columns, ideal for volatile intermediates.[1]

Chemical Profile[1][2][3]
  • Compound: (4S)-3,4-dihydro-2H-1-benzopyran-4-ol[1]

  • CAS Number: 1481-82-9 (Racemic), 173932-67-3 (S-isomer)[1]

  • Molecular Weight: 150.17 g/mol [1]

  • Key Functional Group: Secondary benzylic alcohol (Chiral Center at C4)[1]

  • UV Cutoff: ~280 nm (Benzene ring absorption)[1]

Analytical Strategy Workflow

The following decision tree outlines the logic for selecting the appropriate method based on sample matrix and laboratory resources.

AnalyticalWorkflowStartSample Received:(4S)-3,4-dihydro-2H-1-benzopyran-4-olMatrixCheckCheck Sample MatrixStart->MatrixCheckAqueousAqueous/Buffer(e.g., Biocatalysis)MatrixCheck->AqueousOrganicOrganic Solvent(e.g., Chemical Synthesis)MatrixCheck->OrganicExtractionLiquid-Liquid Extraction(EtOAc or MTBE)Aqueous->ExtractionMethodSelectSelect Analytical MethodOrganic->MethodSelectExtraction->MethodSelectHPLCMethod A: Chiral HPLC(Chiralcel OD-H)MethodSelect->HPLCGCMethod B: Chiral GC(Beta-DEX)MethodSelect->GCDecisionCriteria:- High Precision Needed?- Thermally Labile?-> Choose HPLCHPLC->DecisionDecisionGCCriteria:- High Throughput?- Volatile Impurities?-> Choose GCGC->DecisionGC

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample origin and requirements.

Method A: Chiral HPLC (Primary Protocol)[1]

Principle: The separation relies on the interaction between the hydroxyl group of the chromanol and the carbamate linkages on the stationary phase. The cellulose tris(3,5-dimethylphenylcarbamate) selector (Chiralcel OD-H) forms hydrogen bonds and


1
Chromatographic Conditions[2][4][5][6][7][8][9][10][11]
ParameterSpecificationCausality / Rationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)The "H" denotes high resolution (5 µm vs 10 µm).[1] The OD phase is historically the most selective for benzylic alcohols.
Mobile Phase n-Hexane : 2-Propanol (90:10 v/v)Normal phase is required.[1][2] IPA acts as the polar modifier to modulate hydrogen bonding. Increasing IPA decreases retention time.
Flow Rate 0.5 - 1.0 mL/minLower flow (0.[1]5) improves resolution (

) if peak overlap is observed; 1.0 is standard for throughput.
Temperature 25°C (Isothermal)Lower temperatures generally favor chiral recognition (enthalpic control), but 25°C balances resolution and pressure.
Detection UV @ 254 nm or 280 nm280 nm is more specific to the benzopyran ring; 254 nm is more sensitive but may detect solvent impurities.
Injection Vol. 5 - 10 µLPrevent column overload which causes peak tailing and loss of chiral resolution.[1]
Sample Preparation
  • Stock Solution: Dissolve 5 mg of the sample in 1 mL of 2-Propanol (IPA).

  • Dilution: Dilute 100 µL of stock into 900 µL of Mobile Phase (Hexane/IPA 90:10). Crucial: Dissolving directly in 100% IPA and injecting can cause "solvent shock" and peak distortion. Always match the sample solvent to the mobile phase.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable, but avoid cellulose acetate if using normal phase solvents).

Expected Performance
  • Retention Time (approx):

    • (4S)-Enantiomer: ~12-14 min[1]

    • (4R)-Enantiomer: ~16-18 min[1]

    • Note: Elution order can reverse depending on specific column batches or temperature. Always inject a racemic standard first.

  • Resolution (

    
    ):  Typically > 2.0.
    

Method B: Chiral GC (Secondary Protocol)[1]

Principle: Gas chromatography is suitable due to the volatility of 4-chromanol. Cyclodextrin-based stationary phases separate enantiomers via inclusion complexation.[1] The hydrophobic benzopyran ring enters the cyclodextrin cavity, and the hydroxyl group interacts with the rim.

Derivatization Note: While direct analysis is possible, acetylation of the hydroxyl group often improves peak symmetry and resolution by reducing non-specific hydrogen bonding with the column wall.

GC Conditions
ParameterSpecificationCausality / Rationale
Column Beta-DEX 225 or CP-Chirasil-Dex CB (30 m x 0.25 mm x 0.25 µm)2,3-di-O-acetyl-6-O-TBDMS-

-cyclodextrin phases are highly selective for secondary alcohols.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Helium provides the best efficiency/speed balance. Constant flow prevents retention shift during temperature ramps.
Inlet Split Mode (Split Ratio 50:1)High split ratio is necessary to ensure sharp peaks and prevent column saturation.
Inlet Temp 220°CSufficient to volatilize the sample without thermal degradation.
Detector FID @ 250°CFlame Ionization Detection is universal for hydrocarbons and provides a linear response.
Oven Program 100°C (hold 1 min)

2°C/min

160°C (hold 5 min)
A slow ramp rate (2°C/min) is critical for chiral GC to allow sufficient interaction time with the selector.
Sample Preparation (Derivatization Protocol)

If direct injection yields tailing peaks, use this protocol:

  • Take 1 mg of sample in a GC vial.

  • Add 200 µL Dichloromethane (DCM).

  • Add 50 µL Acetic Anhydride and 50 µL Pyridine.

  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under

    
     stream.
    
  • Reconstitute in 1 mL DCM for injection.

Method Validation Strategy (ICH Q2)

To ensure the data is trustworthy, the method must be validated.

Specificity (Racemic Standard Check)
  • Action: Inject a 50:50 racemic mixture of 4-chromanol.

  • Requirement: Baseline resolution (

    
    ) between the (S) and (R) peaks.
    
  • Blank Check: Inject pure solvent (Hexane/IPA or DCM) to ensure no carryover or ghost peaks interfere with the enantiomers.

Linearity & Range
  • Action: Prepare 5 concentration levels (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

  • Requirement:

    
     for the area response of the (4S)-isomer.
    
Enantiomeric Excess (ee) Calculation

The core output of this analysis is the ee, calculated as:

1

Where

Troubleshooting Guide

TroubleshootingIssueProblem DetectedType1Peak TailingIssue->Type1Type2Poor Resolution (<1.5)Issue->Type2Type3Retention ShiftIssue->Type3Sol1HPLC: Add 0.1% DEA to mobile phaseGC: Derivatize (Acetylation)Type1->Sol1Sol2HPLC: Lower Temp to 15°CGC: Decrease Ramp Rate to 1°C/minType2->Sol2Sol3Check Mobile Phase Ratio (Evaporation?)Check Column ConditioningType3->Sol3

Figure 2: Troubleshooting logic for common chromatographic anomalies.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from [1][3][4]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

  • Kamal, A., et al. (2006). Chemoenzymatic synthesis of (S)- and (R)-chroman-4-ol.[1] Tetrahedron: Asymmetry, 17(19), 2876-2883.[1] (Provides specific HPLC conditions for chroman-4-ol resolution). Link[1]

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from [1]

Strategic Utilization of Benzopyranols in Potassium Channel Opener Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of chiral benzopyranols (specifically 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols) as critical intermediates in the manufacturing of ATP-sensitive potassium channel (


) openers.

While early generation KCOs (e.g., Cromakalim) were often synthesized as racemates, the distinct pharmacological superiority of the (3S,4R)-enantiomers (e.g., Levcromakalim ) necessitates stereoselective protocols. This document focuses on the benzopyranol intermediate as the "stereochemical anchor," where the C3-hydroxyl group directs the trans-addition of the C4-pharmacophore, ensuring high affinity for the Kir6.x/SUR subunit complex.

Mechanistic Insight: The Benzopyranol Pharmacophore

The biological activity of benzopyran-based KCOs is strictly governed by the orientation of substituents on the pyran ring. The "benzopyranol" motif is not merely a passive scaffold; it is the functional engine of the drug.

Structure-Activity Relationship (SAR)
  • C3-Hydroxyl (The Anchor): The C3-OH group serves two roles:

    • Synthetic: It directs the trans-addition of the C4-substituent via epoxide ring-opening mechanics.

    • Biological: It acts as a hydrogen bond donor/acceptor within the channel binding pocket.

  • C4-Polar Group: A cyclic amide (pyrrolidinone) or urea at C4 is essential. It must be trans to the C3-OH.

  • C6-Electron Withdrawal: A group like

    
     or 
    
    
    
    at C6 increases potency by modulating the electron density of the aromatic system, affecting the pKa of the NH proton at C4.

SAR_Mechanism Core Benzopyran Core (Scaffold) C2 C2: gem-Dimethyl (Lipophilicity) Core->C2 C3 C3: Chiral Hydroxyl (H-Bonding / Stereocenter) Core->C3 C4 C4: Polar Moiety (Pyrrolidinone/Urea) Core->C4 C6 C6: EWG (-CN, -NO2) (Electronic Modulation) Core->C6 C3->C4 Trans-Orientation Required Target Kir6.x/SUR Receptor (Hyperpolarization) C3->Target Critical H-Bond C4->Target Binding Pocket Fit

Figure 1: SAR Map of Benzopyran-type KCOs. The C3-C4 trans-relationship is the critical determinant of efficacy.

Synthetic Strategy: The Epoxide Route

The most robust industrial route to chiral benzopyranols involves the enantioselective epoxidation of a chromene precursor, followed by regioselective ring opening.

Pathway Overview
  • Chromene Formation: Cyclization of propargyl ethers.

  • Asymmetric Epoxidation: Using Jacobsen’s catalyst to install the (3S,4S)-epoxide (precursor to the (3S,4R)-product).

  • Nucleophilic Opening: Attack by the C4-substituent (e.g., pyrrolidone) at the C4 position. This proceeds via

    
    , inverting the stereocenter at C4 while retaining C3, yielding the requisite trans-stereochemistry.
    

Detailed Protocols

Protocol A: Enantioselective Epoxidation (Jacobsen Method)

Objective: Synthesis of (3S,4R)-6-cyano-2,2-dimethyl-3,4-epoxychroman. Scale: 10 mmol basis.

Reagents:

  • 6-cyano-2,2-dimethyl-2H-chromene (Substrate)

  • (S,S)-Jacobsen’s Catalyst (Mn(III) Salen complex)

  • Commercial Bleach (NaOCl, 0.55 M, pH buffered to 11.3)

  • 4-Phenylpyridine N-oxide (PPNO) - Axial ligand additive

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Prep: In a 100 mL round-bottom flask, dissolve (S,S)-Jacobsen catalyst (2 mol%) and PPNO (10 mol%) in DCM (20 mL). Stir at room temperature (RT) for 15 minutes to activate the complex.

  • Substrate Addition: Add the chromene substrate (1.85 g, 10 mmol) to the catalyst solution. Cool the mixture to 0°C.

  • Oxidant Addition: Slowly add the buffered NaOCl solution (20 mL, 2.0 equiv) dropwise over 30 minutes. Vigorous stirring is essential as this is a biphasic reaction.

  • Reaction: Stir at 0°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The epoxide spot (

    
    ) should appear as the alkene spot disappears.
    
  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Flash chromatography (Silica gel, Hexane/EtOAc 9:1) yields the chiral epoxide as a white solid.

Critical Parameter: The pH of the bleach is crucial. If pH > 12, reaction slows; if pH < 10, catalyst degradation occurs. Maintain pH ~11.3 using


.
Protocol B: Regioselective Ring Opening (Formation of the Benzopyranol)

Objective: Synthesis of Levcromakalim (trans-3-hydroxy-4-(2-oxo-1-pyrrolidinyl) derivative). Mechanism:


 attack at C4 (benzylic position) leads to inversion, creating the trans-(3S,4R) configuration.

Reagents:

  • Chiral Epoxide (from Protocol A)

  • 2-Pyrrolidinone

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • DMSO (Anhydrous)

Procedure:

  • Nucleophile Generation: In a flame-dried flask under Argon, suspend NaH (12 mmol, 1.2 equiv) in anhydrous DMSO (10 mL). Add 2-pyrrolidinone (12 mmol) dropwise at RT. Stir for 30 mins until hydrogen evolution ceases (formation of sodium pyrrolidone).

  • Coupling: Dissolve the chiral epoxide (10 mmol) in DMSO (5 mL). Add this solution dropwise to the pyrrolidone anion mixture.

  • Reaction: Stir at RT for 4–6 hours.

    • Note: The reaction is regioselective for C4 due to the benzylic stabilization of the transition state, despite the steric hindrance of the gem-dimethyl group at C2.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3 x 30 mL).

  • Crystallization: Recrystallize from EtOAc/Hexane to ensure high optical purity (>99% ee).

Synthesis_Workflow Start Start: 6-cyano-chromene Step1 Step 1: Asymmetric Epoxidation ((S,S)-Jacobsen Cat / NaOCl) Start->Step1 Inter1 Intermediate: (3S,4S)-Epoxide Step1->Inter1 Step2 Step 2: Regioselective Ring Opening (NaH / Pyrrolidone / DMSO) Inter1->Step2 SN2 Inversion at C4 Final Final Product: Levcromakalim (Trans-3-hydroxy-4-amino) Step2->Final Formation of Benzopyranol Core

Figure 2: Synthetic workflow converting the chromene precursor to the active benzopyranol-based drug.

Analytical Validation (QC)

To ensure the "Trustworthiness" of the protocol, the enantiomeric excess (ee) must be validated.

HPLC Method for Chiral Purity:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expected Retention:

    • (3R,4S)-enantiomer: ~12.5 min

    • (3S,4R)-enantiomer (Active): ~16.2 min

Data Summary Table:

ParameterProtocol A (Epoxidation)Protocol B (Ring Opening)
Yield 75 - 82%68 - 75%
Stereochemistry (3S, 4S)(3S, 4R) - Inversion
ee % > 92% (crude)> 99% (after recrystallization)
Key Risk pH control of bleachMoisture sensitivity (NaH)

References

  • Edwards, G., & Weston, A. H. (1990). Structure-activity relationships of K+ channel openers. Trends in Pharmacological Sciences, 11(10), 417-422. Link

  • Ashwood, V. A., et al. (1986). Synthesis and antihypertensive activity of the enantiomers of cromakalim. Journal of Medicinal Chemistry, 29(11), 2194–2201. Link

  • Lee, N. H., et al. (1991). Enantiomerically pure epoxychromans via asymmetric epoxidation of chromenes. Tetrahedron Letters, 32(38), 5055-5058. Link

  • Tocris Bioscience. Levcromakalim Product Information & Biological Activity. Link

  • Mannhold, R. (2006). Structure-activity relationships of K(ATP) channel openers.[1] Current Topics in Medicinal Chemistry, 6(10), 1031-1047. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for the Synthesis of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental challenges. The pyran core is a vital scaffold in numerous biologically active molecules, making its efficient synthesis a key objective in medicinal chemistry and organic synthesis.[1] This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for pyran synthesis, offering insights into the rationale behind choosing a particular catalytic system.

Q1: What are the primary classes of catalysts used for pyran synthesis, and how do I choose between them?

The synthesis of pyran derivatives, often through multicomponent reactions (MCRs), is broadly catalyzed by several classes of catalysts, each with distinct advantages.[1][2] The choice depends on factors like desired selectivity, substrate scope, reaction conditions, and sustainability goals.

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically in a liquid solution.[3]

    • Organocatalysts: Small, metal-free organic molecules like L-proline or aspartic acid can effectively catalyze pyran synthesis.[4][5] They are often inexpensive, readily available, and can provide high enantioselectivity.[4]

    • Metal Complexes: Soluble metal complexes can act as Lewis acids to activate substrates. However, their use can be limited by cost, toxicity, and difficulty in separation from the product.[3]

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[3]

    • Metal Nanoparticles: Nanoparticles of metals or metal oxides (e.g., Fe3O4, TiO2, NiO) offer high surface area and catalytic activity.[6][7] Many are magnetically separable, simplifying recovery and reuse.[6]

    • Solid Acids and Bases: Materials like Amberlyst-15 or KOH-loaded CaO can effectively catalyze the reaction and are easily filtered off post-reaction.[8][9]

Decision-Making Flowchart for Catalyst Selection:

G start Start: Pyran Synthesis Goal enantio Is enantioselectivity critical? start->enantio organo Consider Chiral Organocatalysts (e.g., L-proline derivatives) enantio->organo Yes sustainability Are catalyst reusability and easy separation a priority? enantio->sustainability No organo->sustainability hetero Explore Heterogeneous Catalysts: - Magnetic Nanoparticles - Solid Acids/Bases sustainability->hetero Yes mild Are mild reaction conditions (e.g., room temp, green solvent) required? sustainability->mild No hetero->mild nano Nanoparticle catalysts often perform well under mild conditions mild->nano Yes cost Is cost a major constraint? mild->cost No nano->cost simple Simple bases (e.g., piperidine) or acids (e.g., acetic acid) may be sufficient cost->simple Yes end Optimized Catalyst System cost->end No simple->end

Caption: Decision workflow for catalyst selection in pyran synthesis.

Q2: What is the mechanistic role of the catalyst in a typical multicomponent pyran synthesis?

In a common multicomponent synthesis of 4H-pyrans (from an aldehyde, malononitrile, and an active methylene compound), the reaction generally proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][6]

  • Base Catalysts (e.g., L-proline, piperidine, basic sites on heterogeneous catalysts): These catalysts facilitate the deprotonation of the active methylene compound, which then acts as a nucleophile.[1]

  • Acid Catalysts (e.g., Lewis acids, solid acids): These catalysts activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the active methylene compound.[1]

Generalized Reaction Mechanism Workflow:

G cluster_0 Catalyst Action cluster_1 Reaction Cascade Base Base Catalyst (deprotonates active methylene) Knoevenagel Knoevenagel Condensation Base->Knoevenagel Acid Acid Catalyst (activates aldehyde) Acid->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyran Derivative Cyclization->Product

Caption: Generalized mechanism for catalyzed pyran synthesis.

Q3: How do homogeneous and heterogeneous catalysts compare in terms of performance and practicality?

The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity, selectivity, and ease of use.[10]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity/Selectivity Often exhibit high activity and selectivity due to well-defined active sites.[10][11]Activity can be high, but selectivity may be lower due to a variety of active sites on the surface.[10][11]
Catalyst Separation Can be difficult and costly, potentially leading to product contamination.[3][11]Generally straightforward separation by filtration or magnetic decantation, facilitating reuse.[3][6]
Reaction Conditions May require milder conditions due to high activity.[11]Often require higher temperatures, but many modern heterogeneous catalysts are effective under mild conditions.[2][12]
Stability & Reusability Often less stable and difficult to recycle.[10]Typically more stable and readily reusable for multiple cycles.[2][13]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of pyran derivatives.

Issue 1: Low or No Product Yield

A low yield is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Cause Troubleshooting Steps
Inactive or Inefficient Catalyst Catalyst Screening: If using a specific catalyst for the first time, its activity may be insufficient for your substrates. Consider screening other catalysts from different classes (e.g., switch from an organocatalyst to a nanoparticle-based catalyst).[14] Catalyst Loading: The amount of catalyst is crucial. An insufficient amount will lead to an incomplete reaction. Perform a catalyst loading study to find the optimal concentration (e.g., 5, 10, 15, 20 mol%).[14]
Suboptimal Reaction Conditions Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.[15] While greener solvents like water or ethanol are often preferred, some reactions perform better under solvent-free conditions.[14] A solvent screen is highly recommended.[15] Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating to proceed at a reasonable rate, while others may yield more side products at elevated temperatures.[16]
Poor Quality of Reagents Purity: Impurities in starting materials or solvents can inhibit the catalyst or lead to side reactions.[14] Ensure all reagents are of high purity.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_catalyst 1. Verify Catalyst Activity - Is the catalyst known to be effective? - Is the loading optimized? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Is the solvent optimal? - Is the temperature appropriate? check_catalyst->check_conditions If catalyst is appropriate check_reagents 3. Examine Reagents - Are starting materials pure? - Are solvents anhydrous (if required)? check_conditions->check_reagents If conditions are standard optimize Systematically Optimize Parameters check_reagents->optimize If reagents are pure

Caption: A systematic approach to troubleshooting low product yield.

Issue 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the yield of the desired pyran derivative.

Potential Cause Troubleshooting Steps
Incorrect Reaction Sequence In multicomponent reactions, the initial Knoevenagel condensation between the aldehyde and malononitrile should be efficient to prevent side reactions.[14] Consider a two-step, one-pot procedure where the Knoevenagel adduct is formed first before adding the third component.
Prolonged Reaction Time or High Temperature Over-running the reaction or using excessive heat can lead to the decomposition of reactants or products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[14]
Intermolecular Michael Addition Instead of the desired intramolecular cyclization, an intermediate may react with another molecule in an intermolecular fashion.[8] This can sometimes be mitigated by running the reaction at a lower concentration.

Issue 3: Difficulty in Product Purification

Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, or closely related side products.[14]

Purification Strategy When to Use and Key Considerations
Recrystallization This is the most effective method for purifying solid products.[14] A careful screening of solvent systems is necessary to achieve high purity.
Column Chromatography This is the standard technique for purifying complex mixtures or oily products.[14][17] The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.
Catalyst Removal If using a heterogeneous catalyst, it should be removed by filtration or magnetic decantation before workup.[18][19] For some homogeneous catalysts, an aqueous wash may be sufficient to remove them.

Issue 4: Catalyst Deactivation and Poisoning

The loss of catalytic activity, especially in recycling studies, is a common problem.

Potential Cause Troubleshooting Steps
Catalyst Poisoning Certain functional groups or impurities (e.g., sulfur or halide compounds) can act as poisons, particularly for metal-based catalysts.[14] Ensure high purity of all reagents and solvents.
Leaching of Active Species For supported catalysts, the active catalytic species may leach into the reaction mixture, leading to a loss of activity upon reuse. Analyze the filtrate for the presence of the active metal.
Structural Changes to the Catalyst The catalyst's structure may change under the reaction conditions. Characterize the recovered catalyst (e.g., by XRD, TEM) to check for any morphological changes.[2][6]

Part 3: Experimental Protocols

This section provides representative, step-by-step protocols for the synthesis of pyran derivatives using different catalytic systems.

Protocol 1: Organocatalyzed Synthesis of a 4H-Pyran using L-Proline

This protocol is a generalized procedure for a three-component reaction.[4]

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., dimedone, 1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) as the solvent, followed by L-proline (10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.[14]

Protocol 2: Heterogeneous Catalysis using Magnetic Nanoparticles

This protocol describes a typical procedure using a magnetically recoverable catalyst.[6][18]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.1 mmol), and an active methylene compound (1.0 mmol) in ethanol (3 mL).[19]

  • Catalyst Addition: Add the magnetic nanoparticle catalyst (e.g., CuFe2O4, 10-20 mg).[18][19]

  • Reaction Conditions: Stir the mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) if required.[6][14]

  • Monitoring: Monitor the reaction by TLC.

  • Catalyst Recovery: Upon completion, add a small amount of ethanol and use an external magnet to hold the catalyst to the side of the flask while decanting the solution. Wash the catalyst with ethanol and dry for reuse.

  • Purification: Evaporate the solvent from the decanted solution and purify the crude product by recrystallization or column chromatography.[17]

References

  • Al-Awadhi, H., El-Apasery, M., & El-Kanzi, N. (2015). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 20(7), 12837-12855. Available from: [Link]

  • Effect of solvent on catalytic activity in the synthesis of 4H-pyran derivative 4a. ResearchGate. Available from: [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. Available from: [Link]

  • Maddila, S., Gummadi, S. B., & Jonnalagadda, S. B. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. Available from: [Link]

  • Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. AIP Publishing. Available from: [Link]

  • Titanium Dioxide Nanoparticles as a Highly Efficient Reusable Catalyst for the Synthesis of 2-Amino-4H-Pyran. ResearchGate. Available from: [Link]

  • NICKEL OXIDE NANOPARTICLES AS SUSTAINABLE CATALYSTS FOR EFFICIENT SYNTHESIS AND ANTI-MICROBIAL EVALUATION OF 2-AMINO-4H-PYRAN D. AJOL.info. Available from: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available from: [Link]

  • Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. ACS Publications. Available from: [Link]

  • Synthesis of 4H-Pyran Derivatives via a Green One-Pot Multicomponent Reaction Catalyzed by CuFe2O4¬ Magnetic Nanoparticles as a Reusable Catalyst. Academia.edu. Available from: [Link]

  • Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. Royal Society of Chemistry. Available from: [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences. Available from: [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing. Available from: [Link]

  • Enantioselective Synthesis of Spirorhodanine-Pyran Derivatives via Organocatalytic [3 + 3] Annulation Reactions between Pyrazolones and Rhodanine-Derived Ketoesters. ACS Publications. Available from: [Link]

  • The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate. Available from: [Link]

  • Diversity oriented synthesis of pyrans using aspartic acid as a catalyst. ResearchGate. Available from: [Link]

  • Synthesis of substituted 2-arylfuro[3,2-b]pyrans via acid-catalyzed recyclization of 2-aminofurans containing allomaltol fragment. Taylor & Francis Online. Available from: [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Publishing. Available from: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. MDPI. Available from: [Link]

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

  • Synthesis of 4H-Pyran Derivatives Using KOH loaded Calcium Oxide as Catalyst …. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health. Available from: [Link]

  • Homogeneous vs Heterogeneous Catalysts.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. Available from: [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. Available from: [Link]

  • Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. ResearchGate. Available from: [Link]

  • Synergy between homogeneous and heterogeneous catalysis. Royal Society of Chemistry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (4S)- vs (4R)-3,4-dihydro-2H-1-benzopyran-4-ol: A Case for Stereoselective Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the chroman-4-ol scaffold, with a specific focus on the potential differential biological activities of its enantiomers, (4S)- and (4R)-3,4-dihydro-2H-1-benzopyran-4-ol. While direct comparative biological data for these specific enantiomers is not extensively documented in peer-reviewed literature, this guide synthesizes existing knowledge on related chroman derivatives to underscore the critical importance of stereochemistry in their biological function and to provide a framework for their future investigation.

The 3,4-dihydro-2H-1-benzopyran, or chroman, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. These activities span from antimicrobial and anticancer to cardiovascular effects. The introduction of a hydroxyl group at the C4 position creates a chiral center, giving rise to the (4S) and (4R) enantiomers of 3,4-dihydro-2H-1-benzopyran-4-ol. As is often the case in pharmacology, these stereoisomers are likely to exhibit distinct biological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

The Principle of Stereoselectivity in Chroman Derivatives

The differential biological activity of enantiomers is a fundamental concept in drug design and development. The spatial arrangement of atoms in a chiral molecule dictates its ability to bind to a specific biological target. Even a subtle change in the 3D orientation of a functional group can lead to a significant difference in pharmacological effect, with one enantiomer potentially being active while the other is inactive or even exhibits a different, sometimes undesirable, activity.

Several studies on substituted chroman derivatives highlight the profound impact of stereochemistry on their biological function:

  • Leukotriene Antagonists: In a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, the S-enantiomer was found to be a significantly more potent leukotriene antagonist than its R-counterpart when administered via aerosol.[1]

  • 5-HT1A Receptor Ligands: For a class of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, the dextrorotatory enantiomers displayed superior affinity and selectivity for the 5-HT1A receptor, demonstrating potential as anxiolytic agents.[2]

  • Potassium Channel Openers: The antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols is also dependent on their stereochemistry, with specific configurations being optimal for blood pressure-lowering effects.[3]

These examples strongly suggest that the (4S) and (4R) enantiomers of the parent 3,4-dihydro-2H-1-benzopyran-4-ol are also likely to possess distinct biological activities.

Potential Biological Activities of (4S)- and (4R)-3,4-dihydro-2H-1-benzopyran-4-ol

Based on the reported activities of structurally related chroman-4-one and chroman-4-ol derivatives, several potential areas of biological activity for the (4S) and (4R) enantiomers can be hypothesized:

Antimicrobial and Antifungal Activity

The chroman-4-one scaffold, the direct precursor to chroman-4-ol, is a recurring motif in compounds with antimicrobial properties. Studies have shown that various substituted chroman-4-ones and their derivatives exhibit activity against a range of bacteria and fungi, including pathogenic Candida species.[4][5][6] For instance, 2-hydroxymethyl-chroman-4-one, isolated from Burkholderia sp., demonstrated good activity against several phytopathogenic fungi.[7] While a study on the biotransformation of the analogous thiochroman-4-ol found no significant antimicrobial activity for its separated enantiomers, the oxygen-containing core of the title compounds may interact differently with microbial targets.[8]

Anticancer Activity

Numerous benzopyran-4-one derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[9] The mechanism of action for some of these compounds is thought to involve the inhibition of key signaling pathways implicated in cancer cell growth and survival. Given that the reduction of the C4-keto group to a hydroxyl can modulate biological activity, it is plausible that the (4S) and (4R)-chroman-4-ols could exhibit cytotoxic activity, potentially with enantioselective effects.

Cardiovascular Effects

Derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol have been developed as selective coronary vasodilators, acting as potassium channel openers.[10] The specific stereochemistry of these compounds was found to be crucial for their potent and selective action. This suggests that the (4S) and (4R)-enantiomers of 3,4-dihydro-2H-1-benzopyran-4-ol could potentially modulate ion channel activity, a hypothesis that warrants experimental investigation.

Experimental Protocols

To facilitate the investigation of the distinct biological activities of (4S)- and (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, detailed protocols for their synthesis and a general method for the evaluation of their antimicrobial activity are provided below.

Synthesis of Racemic 3,4-dihydro-2H-1-benzopyran-4-ol

The synthesis of the racemic alcohol is typically achieved through the reduction of the corresponding ketone, 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one).

Step 1: Synthesis of 3,4-dihydro-2H-1-benzopyran-4-one

A common method for the synthesis of chroman-4-one involves the intramolecular cyclization of 3-phenoxypropanoic acid.

  • Materials: 3-phenoxypropanoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • Heat polyphosphoric acid to 100°C with mechanical stirring.

    • Slowly add 3-phenoxypropanoic acid to the hot PPA.

    • Continue heating and stirring for approximately 30 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude chroman-4-one.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction to Racemic 3,4-dihydro-2H-1-benzopyran-4-ol

  • Materials: 3,4-dihydro-2H-1-benzopyran-4-one, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve chroman-4-one in methanol and cool the solution to 0°C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic 3,4-dihydro-2H-1-benzopyran-4-ol.

G cluster_0 Synthesis of Racemic Chroman-4-ol 3-Phenoxypropanoic Acid 3-Phenoxypropanoic Acid Chroman-4-one Chroman-4-one 3-Phenoxypropanoic Acid->Chroman-4-one PPA, heat Racemic Chroman-4-ol Racemic Chroman-4-ol Chroman-4-one->Racemic Chroman-4-ol NaBH4, MeOH

Figure 1: Synthetic pathway to racemic 3,4-dihydro-2H-1-benzopyran-4-ol.
Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. This can be achieved through several methods, including the formation of diastereomeric derivatives or chiral chromatography.[11][12][13][14]

Classical Resolution via Diastereomeric Salt Formation:

  • Principle: The racemic alcohol is reacted with a chiral resolving agent (e.g., an enantiomerically pure acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiopure alcohols.

  • General Procedure:

    • React the racemic 3,4-dihydro-2H-1-benzopyran-4-ol with an equimolar amount of a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-camphorsulfonic acid) in a suitable solvent.

    • Allow the diastereomeric salts to form and crystallize.

    • Separate the crystals by filtration. The less soluble diastereomer will be enriched in the solid phase.

    • Recrystallize the solid material multiple times to achieve high diastereomeric purity.

    • Hydrolyze the purified diastereomeric salt (e.g., with a base) to liberate the enantiomerically pure alcohol.

    • Isolate the other enantiomer from the mother liquor by a similar process, potentially using the opposite enantiomer of the resolving agent.

G cluster_1 Enantiomeric Resolution Racemic Chroman-4-ol Racemic Chroman-4-ol Diastereomeric Mixture Diastereomeric Mixture Racemic Chroman-4-ol->Diastereomeric Mixture Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Mixture Separated Diastereomers Separated Diastereomers Diastereomeric Mixture->Separated Diastereomers Fractional Crystallization (4S)-Chroman-4-ol (4S)-Chroman-4-ol Separated Diastereomers->(4S)-Chroman-4-ol Hydrolysis (4R)-Chroman-4-ol (4R)-Chroman-4-ol Separated Diastereomers->(4R)-Chroman-4-ol Hydrolysis

Figure 2: General workflow for the resolution of enantiomers.
General Protocol for Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the separated enantiomers against various microbial strains.

  • Materials: (4S)- and (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, sterile DMSO, positive control antibiotic/antifungal, negative control (media only).

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate growth medium to achieve a range of test concentrations.

    • Prepare a standardized inoculum of the microbial strain to be tested.

    • Add the microbial inoculum to each well containing the test compound dilutions.

    • Include positive control wells (with a known antimicrobial agent) and negative control wells (media and inoculum only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Summary

As previously stated, direct comparative data for the title compounds is scarce. However, the following table summarizes the types of biological activities observed for related chroman derivatives, providing a rationale for the investigation of the (4S) and (4R) enantiomers of 3,4-dihydro-2H-1-benzopyran-4-ol.

Compound ClassBiological ActivityReference
Substituted Chroman-4-onesAntimicrobial, Antifungal[4][5][6]
2-Hydroxymethyl-chroman-4-oneAntifungal[7]
Substituted Benzopyran-4-onesAnticancer[9]
Substituted 3,4-dihydro-2H-1-benzopyran-3-olsPotassium Channel Opening[10]
Substituted 3,4-dihydro-3-amino-2H-1-benzopyrans5-HT1A Receptor Ligands[2]
Substituted 3,4-dihydro-2H-1-benzopyran-2-carboxylic acidsLeukotriene Antagonism[1]

Conclusion

The chroman-4-ol scaffold represents a promising starting point for the development of new therapeutic agents. While a direct comparison of the biological activities of (4S)- and (4R)-3,4-dihydro-2H-1-benzopyran-4-ol is not yet available, the well-established principle of stereoselectivity in drug action, supported by numerous examples from related chroman derivatives, strongly suggests that these enantiomers will exhibit distinct biological profiles. The experimental protocols provided in this guide offer a clear path for the synthesis, resolution, and biological evaluation of these compounds. Further research in this area is highly encouraged to unlock the full therapeutic potential of this versatile heterocyclic scaffold and to elucidate the specific contributions of each enantiomer to its overall biological activity.

References

  • Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP. The Journal of Antibiotics, 57(11), 726-729. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6411. [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 23(2), 69. [Link]

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. Journal of Fungi, 9(12), 1189. [Link]

  • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Journal of Biomolecular Structure and Dynamics, 40(21), 10487-10502. [Link]

  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. ResearchGate. [Link]

  • Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. Journal of Medicinal Chemistry, 39(16), 3071-3083. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 25(23), 5727. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2098-2104. [Link]

  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules, 26(5), 1317. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 28(9), 1158-1166. [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of Medicinal Chemistry, 37(12), 1779-1793. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]

  • Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 26(17), 5243. [Link]

  • Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry, 62(10), 1108-1111. [Link]

  • Synthesis and pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta and rat pancreatic β-cells. European Journal of Medicinal Chemistry, 54, 873-878. [Link]

  • Racemic Resolution. Buchler GmbH. [Link]

Sources

Validation of HPLC Methods for (4S)-3,4-dihydro-2H-1-benzopyran-4-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary: The Analytical Verdict

In the quantification of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol (hereafter (4S)-chromanol), the analytical challenge lies not merely in detection, but in the rigorous resolution of the (4S)-enantiomer from its (4R)-antipode and achiral impurities.

While traditional Normal Phase (NP) methods using coated amylose-based columns (e.g., Chiralpak AD-H) have long been the "gold standard" for selectivity, this guide advocates for a transition to Immobilized Reverse Phase (RP) methods (e.g., Chiralpak IG/IC) for validation in modern drug development pipelines.

The Rationale:

  • Solubility & Compatibility: RP methods allow for aqueous-organic mobile phases, aligning with biological matrix extraction workflows and LC-MS detection.

  • Robustness: Immobilized phases eliminate the risk of column stripping from "forbidden" solvents (e.g., THF, DCM) often needed for sample dissolution.

  • Green Chemistry: Reduction in hexane/heptane consumption.

Introduction: The Chiral Imperative

(4S)-chromanol is a pivotal chiral building block for potassium channel openers (e.g., Cromakalim) and various benzopyran-based therapeutics. The pharmacological potency often resides exclusively in the (3S,4R) or (3R,4S) configurations derived from this alcohol. Consequently, the Enantiomeric Excess (e.e.) is a Critical Quality Attribute (CQA).

Validation of the analytical method must demonstrate that the system can discriminate the (4S) species with a Resolution factor (


) 

under all expected process variations, complying with the modernized ICH Q2(R2) guidelines.

Comparative Analysis: Coated (NP) vs. Immobilized (RP)

The following comparison evaluates the two dominant methodologies for benzopyran separation.

Table 1: Performance Matrix
FeatureMethod A: Traditional Normal PhaseMethod B: Modern Reverse Phase (Recommended)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (Coated, e.g., Chiralpak AD-H)Amylose tris(3-chloro-5-methylphenylcarbamate) (Immobilized, e.g., Chiralpak IG-3)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Water / Acetonitrile (60:40 v/v)
Selectivity (

)
High (

)
Moderate to High (

)
Solvent Restrictions Strict. No THF, DCM, Ethyl Acetate, or >50% Ethanol (strips coating).None. Compatible with strong organic modifiers.
Sample Solubility Poor for polar biological extracts.Excellent for aqueous/polar samples.
Detection UV only (Hexane absorbs <210 nm).UV and LC-MS compatible .
Column Stability Moderate (Pressure sensitive).High (Robust packing).
Expert Insight on Selection

For raw material release testing where the sample is pure powder, Method A remains acceptable due to its historical precedence. However, for pharmacokinetic studies or process intermediates where the matrix is complex, Method B is superior. The immobilized phase allows for aggressive column washing, ensuring longer column lifetime and preventing "ghost peaks" from matrix accumulation.

Mechanistic Insight: The Chiral Recognition

To validate a method, one must understand why it works. The separation of (4S)-chromanol is driven by a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).

Diagram 1: Chiral Recognition Mechanism

The following diagram illustrates the interaction between the (4S)-chromanol and the Amylose-based selector.

ChiralMechanism Analyte (4S)-Chroman-4-ol (Analyte) Interaction1 H-Bonding (C4-OH to C=O of CSP) Analyte->Interaction1 Interaction2 π-π Stacking (Benzene Ring to Phenyl of CSP) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Groove Inclusion) Analyte->Interaction3 CSP Amylose Carbamate (Stationary Phase) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The three primary interactions driving enantioselectivity: Hydrogen bonding (directional),


-

stacking (stabilizing), and steric inclusion (discriminating).

Detailed Validation Protocol (ICH Q2(R2) Aligned)

This protocol assumes the use of Method B (Reverse Phase) on a Chiralpak IG-3 column (


 mm, 3 

m).
System Suitability Testing (SST)

Self-Validating System: Before any analytical run, the system must prove it is "fit for purpose."

  • Inject: Racemic mixture standard (approx. 0.5 mg/mL).

  • Requirement: Resolution (

    
    ) between (4S) and (4R) peaks 
    
    
    
    .
  • Requirement: Tailing Factor (

    
    ) 
    
    
    
    for the (4S) peak.
  • Requirement: Injection precision (n=6) RSD

    
    .
    
Specificity (Selectivity)

Objective: Prove that impurities or excipients do not co-elute with the (4S)-enantiomer.

  • Protocol: Inject individual solutions of:

    • Mobile Phase Blank.

    • Placebo (excipients).

    • (4R)-enantiomer (impurity).

    • Precursor (e.g., 4-chromanone).

  • Acceptance: No peaks in the blank/placebo at the retention time of (4S)-chromanol. Resolution from (4R) and precursors must be baseline (

    
    ).
    
Linearity and Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Analysis: Plot Peak Area vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution (no bias).
Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike known amounts of (4S)-chromanol into the matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%. RSD at each level

    
    .[1][2]
    
Robustness

Objective: Test the method's resilience to small, deliberate changes.

  • Variables:

    • Flow rate (

      
       mL/min).
      
    • Column Temperature (

      
      C).
      
    • Mobile Phase Organic ratio (

      
      ).
      
  • Critical Check: If

    
     drops below 1.5 under any condition, the method is not robust.
    

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation campaign, ensuring no critical step is skipped.

ValidationWorkflow cluster_Core Core Validation Parameters Start Method Development (Optimization) SST System Suitability (Rs > 2.0) Start->SST Spec Specificity (Interference Check) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Rec: 98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Robust Robustness (Design Space) Prec->Robust Report Final Validation Report Robust->Report

Caption: Logical progression of ICH Q2(R2) validation. Specificity is the gatekeeper; Robustness is the final stress test.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4] [Link]

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IG. Chiral Technologies.[5] [Link]

  • Cass, Q. B., et al. (2003). Enantiomeric resolution of chiral sulfoxides and benzopyrans on polysaccharide stationary phases. Journal of Chromatography A. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][6][7] U.S. Food and Drug Administration.[8] [Link]

Sources

Precision & Efficiency: A Comparative Guide to Modern Benzopyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The benzopyran scaffold (chromene/chroman) remains a cornerstone in medicinal chemistry, serving as the pharmacophore for anticoagulants (Warfarin), anti-cancer agents, and a vast array of flavonoids.[1] Historically, synthesis relied on harsh acid-catalyzed cyclizations (Pechmann, Perkin) that suffered from poor atom economy, low stereocontrol, and toxic waste streams.

This guide reviews three transformative advances in benzopyran synthesis that have matured between 2020 and 2025:

  • Organocatalytic Asymmetric Cascades: For high-value, chiral drug candidates.

  • Green Multicomponent Reactions (MCRs): For library generation and scale-up.

  • Photoredox Catalysis: For mild, radical-mediated functionalization.[2]

The Stereoselective Route: Organocatalytic Cascades

Best For: Chiral drug candidates requiring high enantiomeric excess (ee >95%).

Recent shifts have moved away from heavy metal chiral catalysts toward bifunctional organocatalysts (thioureas, squaramides). These small molecules activate both the electrophile and nucleophile simultaneously, enabling complex domino reactions with exquisite stereocontrol.

Deep Dive: Squaramide-Catalyzed Domino Reaction

A standout protocol involves the oxa-Michael/nitro-Michael cascade to synthesize chiral chromans.[3]

Mechanism: The squaramide catalyst acts as a bifunctional scaffold. It activates the nitroalkene via hydrogen bonding (lowering the LUMO) while the tertiary amine moiety deprotonates the salicylaldehyde (raising the HOMO), facilitating a stereoselective attack.

Experimental Protocol
  • Reagents: Salicylaldehyde deriv. (1.0 equiv), trans-

    
    -nitroolefin (1.2 equiv).
    
  • Catalyst: Chiral bifunctional squaramide (5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions: Room temperature (RT), 12–24 hours.

Step-by-Step Workflow:

  • Charge: Add 0.5 mmol salicylaldehyde and 5 mol% catalyst to a reaction vial.

  • Addition: Add 1.0 mL solvent, followed by 0.6 mmol nitroolefin.

  • Monitor: Stir at RT. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 8:2).

  • Workup: Direct column chromatography (no aqueous workup required to minimize waste).

Performance Metrics:

  • Yield: 85–98%[4][5]

  • Stereoselectivity: >95% ee, >20:1 dr[3]

  • Scalability: Moderate (Catalyst cost is the limiting factor).

Organocatalysis cluster_0 Activation Phase Cat Squaramide Catalyst Complex Ternary Complex (H-Bonding Network) Cat->Complex Recycle Sub1 Nitroolefin (Electrophile) Sub1->Complex H-Bonding Sub2 Salicylaldehyde (Nucleophile) Sub2->Complex Deprotonation TS Transition State (Stereocontrol) Complex->TS TS->Cat Release Prod Chiral Chroman (>99% ee) TS->Prod

Figure 1: Mechanism of bifunctional squaramide-catalyzed asymmetric synthesis.

The High-Throughput Route: Green MCRs

Best For: Combinatorial library generation, scaffold hopping, and industrial scale-up.

Multicomponent Reactions (MCRs) define modern efficiency. The integration of nanocatalysts (e.g., magnetic Fe


O

nanoparticles) or bio-organic catalysts (Taurine) allows for one-pot synthesis of tetrahydrobenzo[b]pyrans from three distinct precursors.
Deep Dive: Taurine-Catalyzed Ultrasonication

This protocol represents the pinnacle of "Green Chemistry"—utilizing a non-toxic amino acid catalyst, water as solvent, and ultrasound to accelerate kinetics.

Experimental Protocol
  • Reagents: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol), Dimedone (1 mmol).

  • Catalyst: Taurine (10 mol%).

  • Medium: Water (5 mL).

  • Energy Source: Ultrasonic bath (40 kHz).

Step-by-Step Workflow:

  • Mix: Dissolve taurine in water in a flask.

  • Add: Introduce aldehyde, malononitrile, and dimedone sequentially.

  • Irradiate: Place flask in ultrasonic bath at RT for 10–20 mins.

  • Isolate: The product precipitates out. Filter the solid.

  • Purify: Wash with cold ethanol/water. Recrystallize from ethanol.

Performance Metrics:

  • Yield: 92–96%

  • Time: 10–20 minutes (vs. 4 hours thermal).

  • E-Factor: < 0.5 (Excellent sustainability).

MCR_Workflow Start Reagents: Aldehyde + Malononitrile + Dimedone Sonic Ultrasonication (40 kHz, 15 min, RT) Start->Sonic Cat Catalyst: Taurine (10 mol%) in H2O Cat->Sonic Precip Precipitation of Product Sonic->Precip Knoevenagel + Michael Addition Filter Filtration & Wash (Cold EtOH) Precip->Filter Final Tetrahydrobenzo[b]pyran (>95% Purity) Filter->Final

Figure 2: Process flow for the ultrasonication-assisted green synthesis of benzopyrans.

The Radical Route: Photoredox Catalysis[6]

Best For: Late-stage functionalization and accessing substitution patterns difficult to achieve via thermal chemistry.

Visible-light photoredox catalysis uses organic dyes (like Methylene Blue or Eosin Y) to generate radicals under mild conditions. This avoids high temperatures and allows for the synthesis of sulfonated chromanes or complex fused systems.

Deep Dive: Methylene Blue Mediated Synthesis

Mechanism: Upon irradiation with visible light (White LED), Methylene Blue (MB) is excited to MB*. It undergoes Single Electron Transfer (SET) to generate a radical species from the substrate (e.g., malononitrile), initiating a radical cascade cyclization.

Key Advantage: The ability to use water/ethanol mixtures and open-air conditions makes this far superior to traditional transition-metal catalyzed radical reactions.

Comparative Performance Matrix

To aid in method selection, we compare the three dominant modern methodologies against the classical acid-catalyzed approach.

FeatureOrganocatalysis (Asymmetric)Green MCR (Nanocatalyst/Taurine)Photoredox (Visible Light)Classical (Acid/Base)
Primary Goal Enantiopurity (Chirality)Efficiency & ScaleNovel ReactivityBulk Synthesis
Yield 80–95%92–99% 85–95%60–80%
Reaction Time 12–24 h10–30 min 2–6 h4–12 h
Stereocontrol High (>95% ee) Low (Racemic)Low/ModerateNone
Conditions RT, Organic SolventAqueous/Solvent-Free RT, Visible LightHigh Temp, Reflux
Sustainability ModerateExcellent GoodPoor (Toxic Waste)
Cost High (Catalyst)LowLow (LEDs/Dyes)Low
Decision Logic for Researchers

DecisionTree Start Target Molecule Requirements? Q1 Is Chirality Critical? Start->Q1 PathA Organocatalysis (Squaramide/Thiourea) Q1->PathA Yes (Drug Candidate) Q2 Is Scale/Speed Critical? Q1->Q2 No (Achiral/Racemic) PathB Green MCR (Taurine/Nanocatalysts) Q2->PathB Yes (Library/Scale) PathC Photoredox (Methylene Blue) Q2->PathC No (Complex Functionalization)

Figure 3: Strategic decision matrix for selecting the optimal synthesis pathway.

References

  • Review of Asymmetric Synthesis (2025): Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran Nuclei. ResearchGate.[3]

  • Green MCR Protocol (2025): Ultrasonication-assisted, multicomponent, green and sustainable synthesis of benzopyrans employing taurine as a bioorganic catalyst.[6] New Journal of Chemistry.[6]

  • Photoredox Methodology (2022): Methylene Blue as a Photo-Redox Catalyst: The Development Synthesis of Tetrahydrobenzo[b]pyran Scaffolds. Frontiers in Chemistry.

  • Nanocatalyst Review (2022): Nanomaterial Catalysed Environmental Benign Synthesis of Polyfunctionalized Tetrahydro-Benzopyrans. NanoWorld Journal.

  • Isocyanide-based MCRs (2024): Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives. Organic & Biomolecular Chemistry.[3][4][7][6][8][9][10]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (4S)-3,4-dihydro-2H-1-benzopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (4S)-4-chromanol) is a chiral bicyclic alcohol serving as a critical pharmacophore in the synthesis of potassium channel openers (e.g., Cromakalim analogs) and other bioactive benzopyrans.[1]

While often classified under general organic irritants, the specific stereochemical configuration (4S) demands a Dual Mandate approach to handling:

  • Operator Safety: Protection against acute toxicity (oral) and mucous membrane irritation (H302, H315, H319, H335).

  • Product Integrity: Prevention of particulate cross-contamination that could compromise enantiomeric excess (ee) in downstream applications.[2]

This guide moves beyond generic MSDS advice, providing a field-validated protocol for researchers handling this compound in milligram-to-gram scales.

Hazard Assessment & Control Banding

Physical State: Solid (crystalline powder).[2] Solubility: Soluble in alcohols, ethyl acetate, DCM; insoluble in water. Primary Risks: Dust inhalation, dermal absorption, and ocular irritation.

GHS Hazard Classification (Derived from Analogous Structures)
Hazard CodeDescriptionMechanism of Action
H302 Harmful if swallowedSystemic absorption via GI tract; potential CNS depression.[2]
H315 Causes skin irritationLipophilic chroman ring facilitates dermal penetration; defatting agent.[2]
H319 Causes serious eye irritationMechanical abrasion (dust) + chemical irritation of corneal epithelium.[2]
H335 May cause respiratory irritationInhalation of fine particulates triggers mucosal inflammation.[2]

Expert Insight: Do not underestimate the H315 risk.[2] The lipophilicity of the benzopyran core allows it to penetrate nitrile gloves faster than hydrophilic salts. Glove change schedules are critical.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling (4S)-4-chromanol.

Protection ZoneRequired PPETechnical SpecificationOperational Rationale
Respiratory Fume Hood (Primary)Face velocity: 0.3–0.5 m/sEngineering controls are superior to masks.[2] Prevents aerosolization during weighing.
N95/P2 Respirator (Secondary)NIOSH/EN 149 certifiedRequired only if weighing outside a hood (not recommended) or during spill cleanup.[2]
Dermal (Hand) Double Gloving Inner: Nitrile (0.11mm)Outer: Nitrile (0.11mm) or PolychloropreneThe "Double-Shell" method prevents permeation.[2] Outer gloves are sacrificial and changed immediately upon splash.
Ocular Safety Glasses ANSI Z87.1+ (Side shields)Goggles required if handling large liquid volumes (>100mL) or under pressure.[2]
Body Lab Coat Cotton/Poly blend (Snap closures)Long sleeves required.[2] Synthetic fibers (100% polyester) should be avoided due to static generation with dry powders.
Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for selecting controls based on the physical state of the material.

PPE_Decision_Logic Start Start: Material Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant Quantity > 500mg? Solid->Quant Solvent Volatile Solvent? Liquid->Solvent Hood REQUIRED: Chemical Fume Hood + Static Control Gun Quant->Hood Yes Balance Enclosure Balance (Vented) Quant->Balance No Glove Double Nitrile Gloves (Change every 30 mins) Hood->Glove Balance->Glove Standard Standard Fume Hood + Splash Goggles Solvent->Standard Yes Solvent->Glove Always

Figure 1: Risk-based decision tree for selecting engineering controls and PPE based on physical state and quantity.

Operational Protocol: Precision Handling

Objective: Weigh and transfer 500 mg of (4S)-4-chromanol without exposure or racemization.

Pre-Requisites
  • Static Control: Chromanols are often electrostatic.[2] Use an ionizing fan or anti-static gun if available.

  • Solvent Trap: Ensure vacuum lines are trapped if drying the material; acidic vapors can catalyze dehydration to chromenes [1].[2]

Step-by-Step Procedure
  • Setup:

    • Place a disposable anti-static weighing boat inside the fume hood.

    • Don double nitrile gloves. Check for micro-tears by inflating them slightly.

  • Transfer:

    • Open the stock container inside the hood.

    • Use a stainless steel spatula (avoid plastic to reduce static cling).

    • Technique: Do not "dump" the powder. Tap the spatula gently against the weigh boat to dispense.

  • Decontamination (Immediate):

    • Wipe the spatula with a Kimwipe soaked in Ethyl Acetate.

    • Dispose of the Kimwipe in the solid waste container immediately.

    • Why? This prevents the "invisible spread" of chiral dust to doorknobs or balance buttons.

  • Dissolution (If applicable):

    • If preparing a stock solution, add solvent (e.g., DCM or MeOH) directly to the weigh boat or vial before removing it from the hood to trap the dust in the liquid phase.

Waste Disposal & Deactivation[1]

Proper disposal is legally mandated and environmentally critical. (4S)-4-chromanol is an organic solid/solvent mixture.

Waste StreamClassificationContainer LabelingDisposal Method
Solid Waste Non-Halogenated Organic Solid"Solid Organic Waste - Contaminated with Chroman-4-ol"High-temperature Incineration
Liquid Waste Flammable Organic Solvent"Organic Solvents (Non-Halogenated)"Fuel Blending / Incineration
Sharps/Glass Contaminated Sharps"Glass Waste - Chemically Contaminated"Incineration

Prohibited Actions:

  • DO NOT flush down the drain.[2][1] (Aquatic toxicity potential of benzopyrans is non-negligible).

  • DO NOT mix with strong oxidizers (e.g., nitric acid) in the waste stream; risk of exothermic reaction.[2]

Emergency Response Workflow

In the event of exposure, immediate action minimizes systemic absorption.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Remove Clothing Wash 15 min (Soap/Water) Skin->Action_Skin Action_Eye Flush 15 min (Lifting Eyelids) Eye->Action_Eye Action_Inhale Move to Fresh Air Support Breathing Inhale->Action_Inhale Report Seek Medical Aid Bring SDS Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Emergency response workflow for acute exposure events.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 92890, 4-Chromanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。